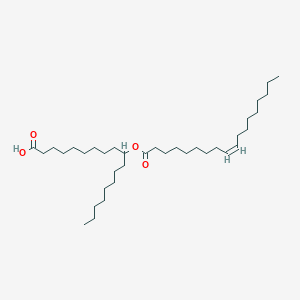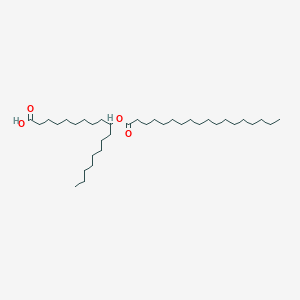
Rhod-2 (potassium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhod-2 (potassium salt) is a water-soluble, red fluorescent calcium indicator. It exhibits a significant shift in fluorescence intensity upon calcium binding (ex max = 549 nm; calcium-free v. ex/em max = 552/581 nm; calcium-bound). Unlike the UV-excitable indicators fura-2 and indo-1, there is no accompanying spectral shift.
Applications De Recherche Scientifique
1. Cardioprotection Mechanism Exploration
Rhod-2, a fluorescent dye, has been utilized in studies exploring cardioprotection mechanisms. Murata et al. (2001) used Rhod-2 to measure mitochondrial matrix Ca2+ concentration in rabbit ventricular cardiomyocytes, revealing its role in attenuating Ca2+ overload during ischemia and reperfusion. This research underscores the significance of mitochondrial ATP-sensitive potassium channels in cardioprotection (Murata, Akao, O’Rourke, & Marbán, 2001).
2. Development of Fluorescent Sensor Particles
Rhod-2 has been incorporated into the development of fluorescent sensor particles for detecting and quantifying Ca2+ concentrations. Kronfeld, Ellinger, & Köhler (2021) demonstrated the use of Rhod-2 in hydrogel particles for a novel approach to optical determination of Ca2+ concentrations, indicating its potential in biological and chemical analysis (Kronfeld, Ellinger, & Köhler, 2021).
3. Rhodopsin Mechanism Studies
In the broader context of potassium salt applications, research on rhodopsins has been carried out. Kovalev et al. (2019) studied the mechanisms of sodium and potassium pumping by light-driven microbial rhodopsin, enhancing our understanding of biological light-energy transduction (Kovalev, Polovinkin, Gushchin, et al., 2019).
4. Examination of Potassium Ion Pumping
Inoue, Ono, Abe-Yoshizumi, et al. (2013) discovered and characterized a light-driven sodium ion pump in marine bacteria, which interestingly converts to a proton pump in the presence of potassium chloride, highlighting the diverse functionality of these biological systems (Inoue, Ono, Abe-Yoshizumi, et al., 2013).
Propriétés
Nom du produit |
Rhod-2 (potassium salt) |
|---|---|
Formule moléculaire |
C40H39N4O11 · 3K |
Poids moléculaire |
869.1 |
InChI |
InChI=1S/C40H42N4O11.3K/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,4 |
Clé InChI |
ZFYWHSXZMYZBNV-UHFFFAOYSA-K |
SMILES |
CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[K+].[K+].[K+] |
Synonymes |
2,2/'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate, tripotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






